molecular formula C12H16FNO B13326789 2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol

2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol

Cat. No.: B13326789
M. Wt: 209.26 g/mol
InChI Key: VPLBYEZQLVVDIV-UHFFFAOYSA-N
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Description

2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol is a chemical compound with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol involves several steps, typically starting with the preparation of the cyclopropylmethylamine precursor. This precursor is then reacted with 4-fluorophenol under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-[1-(cyclopropylmethylamino)ethyl]-4-fluorophenol

InChI

InChI=1S/C12H16FNO/c1-8(14-7-9-2-3-9)11-6-10(13)4-5-12(11)15/h4-6,8-9,14-15H,2-3,7H2,1H3

InChI Key

VPLBYEZQLVVDIV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)O)NCC2CC2

Origin of Product

United States

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